molecular formula C12H10Br2N2O B12454956 Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl-

Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl-

Cat. No.: B12454956
M. Wt: 358.03 g/mol
InChI Key: HBPFHUXKTXGOGG-UHFFFAOYSA-N
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Description

Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- is a chemical compound with the molecular formula C10H6Br2N2O and a molecular weight of 329.97544 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The presence of bromine atoms and a benzoyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

The synthesis of Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3,5-dimethylpyrazole and 2-bromobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the benzoyl chloride results in the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- can be compared with other similar compounds, such as:

The uniqueness of Pyrazole, 4-bromo-1-(2-bromobenzoyl)-3,5-dimethyl- lies in its specific substitution pattern and the presence of both bromine atoms and a benzoyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H10Br2N2O

Molecular Weight

358.03 g/mol

IUPAC Name

(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-bromophenyl)methanone

InChI

InChI=1S/C12H10Br2N2O/c1-7-11(14)8(2)16(15-7)12(17)9-5-3-4-6-10(9)13/h3-6H,1-2H3

InChI Key

HBPFHUXKTXGOGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2Br)C)Br

Origin of Product

United States

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